3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
Description
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrazole ring system with a carboxylic acid group at position 5 and a methyl substituent at position 2. Its molecular formula is C₈H₆N₂O₂S, with an average molecular weight of 194.21 g/mol and a monoisotopic mass of 194.0153 g/mol . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules. Its methyl ester derivative, methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (C₉H₈N₂O₂S, MW 196.22 g/mol), is commercially available for research purposes .
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-4-2-5(7(10)11)12-6(4)9-8-3/h2H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYZOKDMLCFZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=NN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thieno[2,3-C]pyrazole derivatives with methylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thieno-pyrazole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno-pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a chemical compound featuring a thienopyrazole core and is of interest for applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is a building block for synthesizing complex molecules.
- Biology Studies evaluate its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is being researched as a potential pharmaceutical agent, particularly in developing new drugs.
- Industry It can be used to develop new materials with specific electronic or optical properties.
Biological Activities
Studies have focused on the biological activity of pyrazole derivatives, including This compound.
Anticancer Activity
In vitro studies reported that derivatives of thieno[2,3-c]pyrazoles exhibited significant cytotoxicity against various cancer cell lines.
Anti-inflammatory properties
Potentially useful in treating conditions characterized by inflammation.
Antimicrobial activity
In vitro studies indicate it possesses antimicrobial activity.
Similar Compounds
The following compounds are similar in structure :
- 1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid This compound is similar in structure but has a phenyl group instead of a methyl group.
- 1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid This compound features additional methyl groups, altering its chemical properties.
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Studies suggest anti-inflammatory effects comparable to standard anti-inflammatory drugs, and it has shown promise in inhibiting the growth of various cancer cell lines.
- 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Preliminary studies suggest potential anticancer properties.
- This compound : Lacks cyclohexyl group; simpler structure.
- N-Cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide : Contains amide instead of carboxylic acid.
- 1-Cyclopentyl-3-methyl-1H-thieno[2,3-c]pyrazole : Cyclopentyl group instead of cyclohexyl.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. The pathways involved in its mechanism of action are often related to its structural features, which allow for selective binding and activity modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The thieno[2,3-c]pyrazole scaffold is highly versatile, allowing modifications at positions 1 (N-substituent), 3 (methyl or other alkyl/aryl groups), and 5 (carboxylic acid or ester). Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound notable for its unique thieno-pyrazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.20 g/mol. The structure features a fused thieno-pyrazole ring system, which is essential for its biological activity due to the presence of specific functional groups.
The mechanism of action for this compound involves its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. This interaction can modulate several biochemical pathways related to inflammation and cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induces apoptosis |
| Wei et al. (2022) | A549 | 26 | Inhibits cell proliferation |
| Xia et al. (2022) | HeLa | 49.85 | Promotes cell apoptosis |
These results indicate a promising potential for this compound as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Preliminary data suggest that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses. The structural features that enhance its lipophilicity may facilitate its ability to cross biological membranes and interact with intracellular targets.
Case Studies
- Study on Antitumor Activity : A recent study assessed the activity of various pyrazole derivatives, including this compound against multiple tumor cell lines. The findings indicated that compounds with similar structures exhibited significant cytotoxic effects, suggesting a potential for developing new anticancer therapies based on this scaffold .
- Evaluation of Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thieno-pyrazole derivatives against pathogenic bacteria. The study found that certain derivatives demonstrated good antibacterial activity, indicating the potential application of this compound in treating bacterial infections .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, such as 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid and 1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid, the unique methyl group positioning in this compound enhances its reactivity and binding properties. This specificity can influence its pharmacological profile and efficacy .
Q & A
Q. What are the common synthetic routes for 3-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation reactions and functional group transformations. For example:
- Cyclocondensation : Starting with hydrazide derivatives and α,β-unsaturated carbonyl compounds. Ethyl 2-cyano-3-ethoxyacrylate has been used as a precursor in similar pyrazole syntheses, followed by cyclization under acidic or basic conditions .
- Substituent Introduction : Methyl groups at the 3-position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate. The thieno ring system may be constructed through sulfur-containing building blocks like thiophene derivatives .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under alkaline conditions yields the carboxylic acid moiety .
Q. Key Considerations :
Q. How is the compound characterized using spectroscopic and analytical methods?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR confirm the thieno-pyrazole scaffold. Peaks for the methyl group (δ ~2.5 ppm) and carboxylic proton (broad ~12 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 212.03 for CHNOS) .
- Melting Point : Reported melting points (e.g., 241–242°C for analogs) indicate purity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though specific data for this compound is limited. Related structures (e.g., PDB 2FQQ) use similar techniques .
Q. What are the solubility and stability considerations for this compound?
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). Poor solubility in nonpolar solvents necessitates derivatization (e.g., ester formation) for certain applications .
- Stability :
Advanced Research Questions
Q. What is the structural basis for its interaction with caspase-1?
The compound acts as a caspase-1 inhibitor via an allosteric mechanism. Key findings include:
- Crystal Structure (PDB 2FQQ) : The thieno-pyrazole core binds to a cavity ~15 Å from the active site, forming hydrogen bonds with residues in the dimer interface (e.g., Cys331). The methyl group enhances hydrophobic interactions .
- Allosteric Modulation : Mutagenesis studies show that disrupting the binding site (e.g., C331A mutation) abolishes inhibition, confirming the allosteric pathway .
- Kinetic Analysis : Non-competitive inhibition with positive cooperativity (Hill coefficient >1) suggests conformational changes upon binding .
Q. Methodological Insight :
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
SAR studies focus on:
Q. Experimental Approaches :
Q. What methodologies confirm the compound’s role in enzyme inhibition and allostery?
- Kinetic Assays : Measure IC values under varying substrate concentrations. Non-linear Lineweaver-Burk plots indicate allostery .
- Mutagenesis : Introduce point mutations (e.g., C331A) to validate binding residues. Compare wild-type and mutant enzyme inhibition profiles .
- Cryo-EM/X-ray Crystallography : Resolve inhibitor-bound enzyme structures to visualize conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
